7-Bromo-5-nitrobenzofuran-2-carboxylic acid
Overview
Description
7-Bromo-5-nitrobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H4BrNO5. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7th position, a nitro group at the 5th position, and a carboxylic acid group at the 2nd position on the benzofuran ring .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function or structure . For example, some benzofuran derivatives have been shown to inhibit the production of pro-inflammatory cytokines, suggesting a potential anti-inflammatory mode of action .
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, oxidative stress, and viral replication .
Result of Action
Based on the known biological activities of benzofuran compounds, it can be inferred that the compound may have effects such as inhibiting cell growth, reducing inflammation, combating oxidative stress, and inhibiting viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-nitrobenzofuran-2-carboxylic acid typically involves the following steps:
Bromination: The bromine atom is introduced at the 7th position using bromine or bromine-containing reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-nitrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
7-Bromo-5-nitrobenzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Nitrobenzofuran-2-carboxylic acid: Lacks the bromine atom at the 7th position.
7-Bromo-2-carboxybenzofuran: Lacks the nitro group at the 5th position.
5-Bromo-2-nitrobenzofuran: The bromine and nitro groups are positioned differently.
Uniqueness: 7-Bromo-5-nitrobenzofuran-2-carboxylic acid is unique due to the specific arrangement of the bromine, nitro, and carboxylic acid groups on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
7-bromo-5-nitro-1-benzofuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO5/c10-6-3-5(11(14)15)1-4-2-7(9(12)13)16-8(4)6/h1-3H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAZWBGACAWPOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1[N+](=O)[O-])Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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